REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([CH3:12])=[CH2:11])[CH:5]=1)([CH3:3])=[CH2:2].[ClH:13].[Cl-:14].[Na+].O>>[Cl:13][C:10]([C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([C:1]([Cl:14])([CH3:3])[CH3:2])[CH:5]=1)([CH3:12])[CH3:11] |f:2.3.4|
|
Name
|
|
Quantity
|
18 kg
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C1=CC(=CC=C1)C(=C)C
|
Name
|
|
Quantity
|
10.1 kg
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+].O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The remaining HCl was removed
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C)(C)C1=CC(=CC=C1)C(C)(C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 kg | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |